
Tert-butyl di(prop-2-yn-1-yl)carbamate
Vue d'ensemble
Description
Tert-butyl di(prop-2-yn-1-yl)carbamate is a chemical compound . It is also known as tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate and Carbamic acid, di-2-propynyl-, 1,1-dimethylethyl ester .
Synthesis Analysis
Tert-butyl di(prop-2-yn-1-yl)carbamate can be used as a building block for the synthesis of complex molecules. Its alkyne functionality allows it to participate in various coupling reactions beyond click chemistry, enabling the construction of diverse functional molecules.Molecular Structure Analysis
The molecular structure of Tert-butyl di(prop-2-yn-1-yl)carbamate can be found in various databases . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Tert-butyl di(prop-2-yn-1-yl)carbamate contains two alkyne groups, which can readily undergo a highly specific and efficient reaction with azides to form a stable triazole linkage.Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl di(prop-2-yn-1-yl)carbamate is 193.24 g/mol . It has a topological polar surface area of 29.5 Ų .Applications De Recherche Scientifique
Biological Material or Organic Compound for Life Science Research
“Tert-butyl di(prop-2-yn-1-yl)carbamate” can be used as a biological material or organic compound for life science related research .
Synthesis of β-Glucan Polysaccharide Analogues
It has been used in the synthesis of β-glucan polysaccharide analogues .
Synthesis of 4,5-Disubstituted Cyclopentenones
It has been involved in the Pauson-Khand (PK) reaction of allenynes and N-Boc-propargylamine to prepare 4,5-disubstituted cyclopentenones .
CDC25 Phosphatase Inhibitors
It has been used in the preparation of triazole and benzothiazole CDC25 phosphatase inhibitors .
Mécanisme D'action
Propriétés
IUPAC Name |
tert-butyl N,N-bis(prop-2-ynyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1-2H,8-9H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKHWXYPEWXEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC#C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl di(prop-2-yn-1-yl)carbamate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

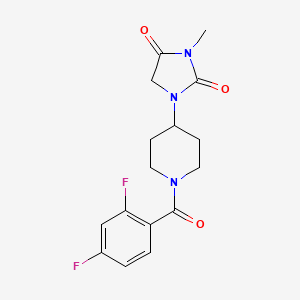
![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2417419.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2417421.png)
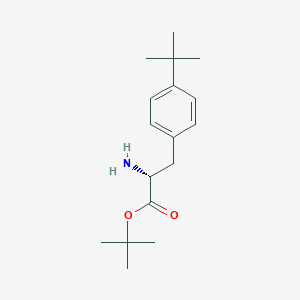

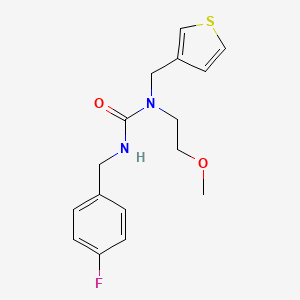

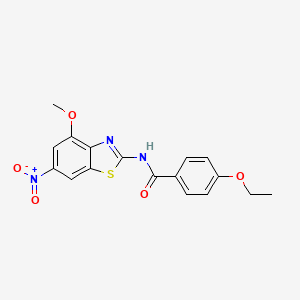

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2417431.png)

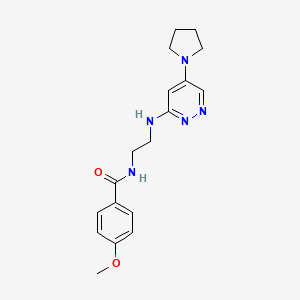
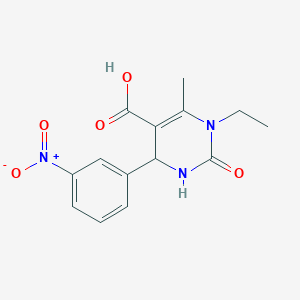
![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2417439.png)